Cbz-2-Chloro-L-Phenylalanine chemical structure and properties
Cbz-2-Chloro-L-Phenylalanine chemical structure and properties
An In-depth Technical Guide: Cbz-2-Chloro-L-Phenylalanine
Abstract
This technical guide provides a comprehensive overview of N-Carboxybenzyl-2-Chloro-L-phenylalanine (Cbz-2-Chloro-L-phenylalanine), a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of a chlorine atom at the ortho position of the phenyl ring introduces unique steric and electronic properties, making it a valuable tool for probing molecular interactions and enhancing the pharmacological profiles of peptides. The carboxybenzyl (Cbz) group serves as a robust and foundational N-terminal protecting group, essential for controlled, stepwise peptide synthesis. This document details the chemical structure, physicochemical properties, synthesis protocols, and key applications of Cbz-2-Chloro-L-phenylalanine, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Cbz-2-Chloro-L-phenylalanine is structurally composed of the L-phenylalanine backbone, modified with a chlorine atom on the second carbon of the phenyl ring and an N-terminal carboxybenzyl protecting group.
Caption: Chemical Structure of Cbz-2-Chloro-L-phenylalanine.
The table below summarizes the key physicochemical properties of the protected amino acid and its parent compound, 2-Chloro-L-phenylalanine.
| Property | Cbz-2-Chloro-L-phenylalanine | 2-Chloro-L-phenylalanine |
| Synonyms | Z-Phe(2-Cl)-OH | L-Phe(2-Cl)-OH, o-Chloro-L-phenylalanine |
| CAS Number | 1270290-49-7[1] | 103616-89-3[2][3] |
| Molecular Formula | C₁₇H₁₆ClNO₄ | C₉H₁₀ClNO₂[2][3] |
| Molecular Weight | 333.77 g/mol | 199.63 g/mol [4][5] |
| Appearance | White to Off-White Solid (Expected) | White to Off-White Crystalline Powder[2] |
| Melting Point | Not available | 233-235 °C[6] |
| Boiling Point | 535.2±50.0 °C (Predicted)[1] | 339.5±32.0 °C (Predicted)[6] |
| Solubility | Soluble in organic solvents (DMF, DMSO) | Slightly soluble in Ethanol, DMSO, and Water[3][6][7] |
| pKa | 3.81±0.11 (Predicted)[1] | 2.16±0.10 (Predicted)[6] |
Core Components: A Mechanistic Perspective
The 2-Chloro-L-phenylalanine Moiety
The introduction of a chlorine atom onto the phenyl ring of L-phenylalanine dramatically alters its intrinsic properties. This modification is a cornerstone of rational drug design for several reasons:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can modulate the pKa of the aromatic ring and influence cation-π or π-π stacking interactions within a protein's binding pocket.[8]
-
Steric Hindrance: The ortho-positioning of the chlorine atom introduces steric bulk, which can enforce a specific rotameric conformation (dihedral angle) of the side chain. This conformational constraint can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty of binding.
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a peptide-based drug candidate.[9]
-
Structure-Activity Relationship (SAR) Studies: As a synthetic, non-proteinogenic amino acid, it serves as an invaluable probe in SAR studies.[3][9] Systematically replacing native phenylalanine with 2-Chloro-L-phenylalanine allows researchers to map the steric and electronic requirements of a receptor's active site, leading to the optimization of lead compounds.[9]
The Carboxybenzyl (Cbz) Protecting Group
The Cbz (or Z) group, introduced by Bergmann and Zervas in 1932, is a foundational amine protecting group in peptide synthesis.[10] Its enduring utility stems from a unique combination of stability and selective cleavage conditions.
-
Robustness and Orthogonality: The Cbz group is highly stable under the basic conditions used to remove the Fmoc group and the mild acidic conditions used for Boc group removal.[10] This orthogonality is critical in complex, multi-step syntheses, allowing for the selective deprotection of other functional groups without compromising the N-terminus.[11]
-
Suppression of Nucleophilicity: By converting the primary amine into a carbamate, the Cbz group effectively eliminates its nucleophilicity, preventing self-coupling or other unwanted side reactions during peptide bond formation.[10]
-
Facile and Mild Removal: The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst).[11] This process is exceptionally mild, proceeding under neutral conditions and at room temperature, which preserves the integrity of sensitive functional groups elsewhere in the peptide.[11]
-
Enhanced Crystallinity: The Cbz group often increases the crystallinity of the protected amino acid, which can significantly simplify purification by recrystallization.[10]
Synthesis and Purification
The preparation of Cbz-2-Chloro-L-phenylalanine is a two-stage process: first, the synthesis of the parent amino acid, followed by the N-terminal protection step.
Experimental Protocol: Enzymatic Synthesis of 2-Chloro-L-phenylalanine
This protocol is adapted from a patented method utilizing phenylalanine ammonia lyase (PAL) for stereoselective synthesis, which offers high enantiomeric purity.[6]
Rationale: Enzymatic synthesis provides exceptional stereocontrol, directly yielding the desired L-enantiomer with high enantiomeric excess (e.e.), which is critical for biological applications. This approach avoids complex chiral resolution steps often required in traditional organic synthesis.
-
Substrate Preparation: Dissolve 2-chlorocinnamic acid in a 13 vol% aqueous ammonia solution. Adjust the pH to 11 using 25 w/w% H₂SO₄.
-
Biocatalyst Preparation: Resuspend wet cells of E. coli expressing the PAL gene from Rhodosporidium toruloides in a separate 13 vol% aqueous ammonia solution (pH 11).
-
Enzymatic Reaction: Combine the substrate and biocatalyst solutions. Maintain the reaction at 30°C with agitation. Feed additional substrate periodically over several hours to drive the reaction to completion. The reaction progress can be monitored by HPLC.
-
Harvesting: After approximately 8-9 hours (or upon reaction completion), remove the cells via centrifugation.[6]
-
Product Isolation and Purification:
-
Reduce the volume of the supernatant by ~65% under reduced pressure at 60°C. This will cause the product to precipitate as the pH drops to ~7.5.[6]
-
Filter the precipitate and wash with cold water to remove inorganic salts.
-
Dry the resulting solid to yield 2-Chloro-L-phenylalanine. The product purity and e.e. should be confirmed by HPLC.[6]
-
Experimental Protocol: N-Terminal Protection with Cbz Group
This procedure uses the classic Schotten-Baumann reaction conditions to install the Cbz group.[11]
Rationale: The reaction is performed in a biphasic system or an aqueous basic solution. The base (e.g., sodium carbonate) deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the HCl byproduct generated during the reaction.
Caption: Workflow for N-terminal protection.
-
Dissolution: In a flask cooled in an ice bath, dissolve 2-Chloro-L-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[11]
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. It is critical to maintain the internal temperature below 5°C to minimize side reactions.[11]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash with diethyl ether to remove unreacted benzyl chloroformate and other nonpolar impurities.[11]
-
Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected product will precipitate or can be extracted with an organic solvent such as ethyl acetate.[11]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization if necessary.
Applications in Research and Development
Cbz-2-Chloro-L-phenylalanine is a specialized building block primarily used in the synthesis of novel peptides for therapeutic and research applications.
Caption: General workflow for utilizing Cbz-2-Chloro-L-Phe.
-
Peptide Synthesis: It is a key reagent for incorporating 2-Chloro-L-phenylalanine into a peptide sequence using either solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[9][10] The Cbz group provides stable N-terminal protection during the coupling of subsequent amino acids.
-
Drug Discovery: The resulting modified peptides are investigated for a range of therapeutic applications, including the development of novel drugs targeting metabolic disorders, cancer, and neurological conditions.[2] For example, phenylalanine derivatives are core components of HIV capsid modulators, and halogenated versions could offer improved metabolic stability.[12]
-
Enzyme Inhibition: Peptides containing 2-Chloro-L-phenylalanine can act as potent and selective enzyme inhibitors. The unique properties of the chlorinated residue can enhance binding to the enzyme's active site.[2] It has been used as a basis for designing mechanism-based inactivators for enzymes like carboxypeptidase A.[13]
Deprotection Strategies
The selective removal of the Cbz group is a critical step to either elongate the peptide chain or to yield the final, deprotected peptide.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Rationale: This is the most common and mildest method for Cbz cleavage. The reaction proceeds via the reductive cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. It avoids the use of harsh acids or bases that could damage the peptide.
-
Setup: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst, typically 5-10 mol% relative to the substrate.[11] The flask should be flushed with an inert gas like nitrogen or argon.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.[11]
-
Reaction: Stir the reaction mixture under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Safety and Handling
While specific toxicity data for Cbz-2-Chloro-L-phenylalanine is limited, the parent compound and similar structures provide guidance on safe handling.
-
GHS Hazard Statements: Based on data for 2-Chloro-L-phenylalanine, the compound should be treated as a potential irritant. Hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[14] Related protected compounds may be harmful if swallowed.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid generating dust during transfer. After handling, wash hands thoroughly.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][16] For long-term stability, storage at -20°C is recommended.[4]
Conclusion
Cbz-2-Chloro-L-phenylalanine is a highly valuable, specialized chemical tool for peptide chemists and medicinal chemists. The strategic placement of a chlorine atom on the phenyl ring provides a powerful method to modulate the biological activity and pharmacokinetic properties of peptides. The Cbz group offers robust, orthogonal protection compatible with modern synthetic strategies. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, enables researchers to effectively leverage this compound in the rational design and development of novel peptide-based therapeutics and biochemical probes.
References
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- 12. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
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